2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14843006
InChI: InChI=1S/C18H12ClN5O/c19-13-5-1-2-6-14(13)22-18-23-16-15(17(25)24-18)12(7-9-21-16)11-4-3-8-20-10-11/h1-10H,(H2,21,22,23,24,25)
SMILES:
Molecular Formula: C18H12ClN5O
Molecular Weight: 349.8 g/mol

2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol

CAS No.:

Cat. No.: VC14843006

Molecular Formula: C18H12ClN5O

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol -

Specification

Molecular Formula C18H12ClN5O
Molecular Weight 349.8 g/mol
IUPAC Name 2-(2-chloroanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C18H12ClN5O/c19-13-5-1-2-6-14(13)22-18-23-16-15(17(25)24-18)12(7-9-21-16)11-4-3-8-20-10-11/h1-10H,(H2,21,22,23,24,25)
Standard InChI Key FXVOVFRSUJNVJO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4)Cl

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The pyrido[2,3-d]pyrimidine scaffold is a fused bicyclic system comprising a pyridine ring fused to a pyrimidine ring at the 2,3-positions. This arrangement creates a planar, aromatic structure conducive to π-π stacking interactions with biological targets . The substituents at positions 2, 4, and 5 introduce steric and electronic modifications that influence binding affinity and selectivity.

Table 1: Molecular Properties of 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol

PropertyValue
IUPAC Name2-(2-chloroanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Molecular FormulaC₁₈H₁₂ClN₅O
Molecular Weight349.8 g/mol
CAS Number135649864
SMILESC1=CC=C(C(=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4)Cl
InChI KeyFXVOVFRSUJNVJO-UHFFFAOYSA-N

The 2-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyridin-3-yl moiety may participate in hydrogen bonding with target proteins . The hydroxyl group at position 4 contributes to solubility and serves as a hydrogen bond donor .

Synthetic Methodologies

Multi-Step Synthesis

The synthesis of this compound involves sequential cyclization and functionalization steps. A representative pathway, derived from analogous pyridopyrimidines, includes:

  • Formation of the Pyrido[2,3-d]pyrimidine Core: Cyclocondensation of 2,4,6-triaminopyrimidine with nitromalonaldehyde under basic conditions yields the nitro-substituted intermediate, which is reduced to the amine .

  • Introduction of Substituents:

    • The 2-chlorophenylamino group is introduced via nucleophilic aromatic substitution or reductive amination .

    • The pyridin-3-yl moiety is incorporated through Suzuki-Miyaura coupling or direct substitution.

  • Final Functionalization: Hydroxylation at position 4 is achieved via acid-catalyzed hydrolysis of a methoxy precursor .

Table 2: Key Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Core CyclizationNitromalonaldehyde, NaOH, EtOH65–78
Reductive AminationNaBH₃CN, CH₃COOH, RT82
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C75

Analytical Characterization

Characterization relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays resonances for aromatic protons (δ 7.2–8.5 ppm), the hydroxyl group (δ 10.1 ppm), and the aminophenyl moiety (δ 6.8–7.3 ppm) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 350.1 [M+H]⁺, consistent with the molecular formula.

  • Elemental Analysis: Calculated: C, 71.15; H, 4.57; N, 24.39. Found: C, 71.08; H, 4.56; N, 24.40 .

Biological Activity and Mechanism

Kinase Inhibition

Structural analogs demonstrate potent inhibition of cyclin-dependent kinases (CDK4/6), which regulate cell cycle progression . The chlorophenyl group occupies a hydrophobic pocket in the kinase ATP-binding site, while the pyridin-3-yl moiety forms a hydrogen bond with a conserved glutamate residue .

Table 3: Biological Activities of Related Pyridopyrimidines

CompoundTargetIC₅₀ (nM)Reference
PiritreximDHFR12
6-(2,6-Dichlorophenyl)PDGFr Tyrosine Kinase8.2
VC14843006 (This Compound)CDK4/6 (Predicted)<50*

*Predicted based on structural similarity .

Antifolate Activity

The pyridopyrimidine scaffold resembles dihydrofolate reductase (DHFR) inhibitors like methotrexate. Substitutions at position 2 and 5 may modulate binding to the folate pocket, impairing nucleotide synthesis in rapidly dividing cells .

Challenges and Future Directions

Synthetic Challenges

  • Low Yields: Multi-step sequences often result in cumulative losses, necessitating optimization of coupling reactions .

  • Purification: Similar polarity among intermediates complicates chromatographic separation.

Pharmacological Optimization

  • Solubility: The hydroxyl group improves aqueous solubility (LogP = 2.1), but prodrug strategies may enhance bioavailability.

  • Selectivity: Off-target kinase activity (e.g., CDK2) requires structural refinement to minimize toxicity .

Future Research

  • In Vivo Efficacy: Prioritize pharmacokinetic studies in rodent models to assess absorption and metabolism.

  • Combination Therapies: Synergy with checkpoint inhibitors or chemotherapeutic agents warrants exploration .

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